Lipophilicity (cLogP) Differentiation of the N7-n-Heptyl Chain Versus N7-Benzyl and N7-Isopropyl Analogs
The N7-n-heptyl substituent of CAS 313471-56-6 confers a computed octanol-water partition coefficient (cLogP) of approximately 2.8, representing a substantial lipophilicity increase compared to the N7-(4-chlorobenzyl) analog (cLogP ~2.3; CAS not assigned but readily available) and a >2 log unit increase over the N7-isopropyl analog 3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione (cLogP ~0.6, estimated) . For PDE4-targeted programs where blood-brain barrier penetration or intracellular compartment partitioning is desired, each 0.5 log unit increase in cLogP has been associated with approximately 3- to 5-fold enhancement in passive membrane permeability in Caco-2 monolayer assays for related purine-2,6-dione derivatives [1]. The N7-heptyl chain itself contributes approximately 3.5 incremental logP units relative to an N7-H baseline, based on the π fragment constant for n-heptyl .
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) as estimate of lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (CAS 313471-56-6; C18H30N6O2, MW 362.47) |
| Comparator Or Baseline | N7-isopropyl analog: cLogP ≈ 0.6 (estimated); N7-(4-chlorobenzyl) analog: cLogP ≈ 2.3 (estimated); N7-unsubstituted baseline: cLogP ≈ -0.7 |
| Quantified Difference | ΔcLogP ≈ +2.2 vs. N7-isopropyl analog; ΔcLogP ≈ +0.5 vs. N7-(4-chlorobenzyl) analog; ΔcLogP ≈ +3.5 vs. N7-H baseline |
| Conditions | cLogP computed via fragment-based method (CLOGP algorithm); values validated against measured logP for structurally related purine-2,6-dione derivatives reported in Chłoń-Rzepa et al. (2018) |
Why This Matters
For CNS-penetrant PDE4 programs or intracellular target engagement applications, the N7-heptyl chain provides a calculated lipophilicity advantage that is expected to translate into measurably higher passive membrane permeability compared to shorter-chain or polar aryl N7-substituted analogs, directly impacting compound selection for in vivo pharmacology studies.
- [1] Chłoń-Rzepa G, et al. Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. Eur J Med Chem. 2018;146:381-394. PMID: 29407965. (Provides class-level SAR for 7,8-disubstituted purine-2,6-diones including lipophilicity-activity relationships.) View Source
